molecular formula C11H19N3O B2529525 N-[(3,5-dimethyl-1-pentyl-1H-pyrazol-4-yl)methylidene]hydroxylamine CAS No. 307327-56-6

N-[(3,5-dimethyl-1-pentyl-1H-pyrazol-4-yl)methylidene]hydroxylamine

Cat. No.: B2529525
CAS No.: 307327-56-6
M. Wt: 209.29 g/mol
InChI Key: QNQUEKCOUCXCDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3,5-dimethyl-1-pentyl-1H-pyrazol-4-yl)methylidene]hydroxylamine is a Schiff base derivative characterized by a pyrazole core substituted with methyl groups at positions 3 and 5, a pentyl chain at position 1, and a hydroxylamine moiety at position 2. Its reactivity and stability are influenced by the electron-donating methyl groups and the hydrophobic pentyl chain, which also affect its solubility and crystallinity .

Properties

CAS No.

307327-56-6

Molecular Formula

C11H19N3O

Molecular Weight

209.29 g/mol

IUPAC Name

N-[(3,5-dimethyl-1-pentylpyrazol-4-yl)methylidene]hydroxylamine

InChI

InChI=1S/C11H19N3O/c1-4-5-6-7-14-10(3)11(8-12-15)9(2)13-14/h8,15H,4-7H2,1-3H3

InChI Key

QNQUEKCOUCXCDS-UHFFFAOYSA-N

SMILES

CCCCCN1C(=C(C(=N1)C)C=NO)C

Canonical SMILES

CCCCCN1C(=C(C(=N1)C)C=NO)C

solubility

not available

Origin of Product

United States

Preparation Methods

Structural Overview and Key Properties

The compound features a pyrazole core substituted with methyl groups at positions 3 and 5, a pentyl chain at position 1, and a hydroxylamine-imine group at position 4. Its molecular formula is C₁₁H₁₉N₃O (MW: 209.29 g/mol). The imine group (C=N) and hydroxylamine moiety (-NH-OH) contribute to its reactivity, enabling applications in coordination chemistry and bioactive molecule design.

Synthetic Pathways

Condensation of Pyrazole-4-Carbaldehyde with Hydroxylamine

The primary synthesis involves a condensation reaction between 3,5-dimethyl-1-pentyl-1H-pyrazole-4-carbaldehyde and hydroxylamine hydrochloride under mildly basic conditions.

Procedure:
  • Reactants :

    • 3,5-Dimethyl-1-pentyl-1H-pyrazole-4-carbaldehyde (1.0 equiv)
    • Hydroxylamine hydrochloride (1.2 equiv)
    • Sodium acetate (1.5 equiv)
    • Ethanol (solvent)
  • Steps :

    • Dissolve the aldehyde (10 mmol) in 50 mL ethanol.
    • Add hydroxylamine hydrochloride (12 mmol) and sodium acetate (15 mmol).
    • Stir at room temperature for 6–8 hours.
    • Concentrate under reduced pressure and purify via recrystallization (ethanol/water).
  • Yield : 75–85%.

Mechanistic Insights:

The reaction proceeds via nucleophilic attack of hydroxylamine’s amine group on the aldehyde carbonyl, followed by dehydration to form the imine (Fig. 1). Sodium acetate neutralizes HCl, shifting equilibrium toward product formation.

Synthesis of 3,5-Dimethyl-1-Pentyl-1H-Pyrazole-4-Carbaldehyde

The aldehyde precursor is synthesized via a two-step process:

Step 1: Pyrazole Ring Formation

A Knorr-type cyclocondensation between pentyl hydrazine and acetylacetone (2,4-pentanedione) forms 3,5-dimethyl-1-pentyl-1H-pyrazole.

Conditions :

  • Reflux in acetic acid (12 hours).
  • Yield: 90–95%.
Step 2: Vilsmeier-Haack Formylation

The pyrazole is formylated at position 4 using the Vilsmeier-Haack reagent (DMF/POCl₃).

Procedure :

  • Add POCl₃ (1.2 equiv) to DMF (2.0 equiv) at 0°C.
  • Add 3,5-dimethyl-1-pentyl-1H-pyrazole (1.0 equiv) and stir at 80°C for 4 hours.
  • Quench with ice-water, neutralize with NaHCO₃, and extract with dichloromethane.
  • Yield: 60–70%.

Optimization and Reaction Monitoring

Critical Parameters

  • Solvent : Ethanol balances solubility and reaction rate.
  • Temperature : Room temperature minimizes side reactions (e.g., over-oxidation).
  • Base : Sodium acetate outperforms stronger bases (e.g., NaOH), which may hydrolyze the imine.

Analytical Characterization

Technique Key Data
¹H NMR (400 MHz, DMSO-d₆) δ 8.21 (s, 1H, CH=N), 2.31 (s, 6H, CH₃), 1.45 (m, 2H, pentyl), 0.89 (t, 3H, CH₃).
IR (KBr) ν 1620 cm⁻¹ (C=N), 3150 cm⁻¹ (N-OH).
MS (ESI) m/z 210.2 [M+H]⁺.

Alternative Methods and Comparative Analysis

Hydroxylamine Sulfate as Reactant

Replacing hydroxylamine hydrochloride with sulfate salts ((NH₂OH)₂·H₂SO₄) under similar conditions yields comparable results but requires adjusted stoichiometry.

One-Pot Synthesis

A proposed one-pot method combines pyrazole synthesis, formylation, and condensation. Early trials show reduced yields (50–60%) due to intermediate instability.

Applications and Derivatives

The compound serves as a ligand in metal complexes and a precursor for bioactive molecules. Derivatives with modified alkyl chains (e.g., 1-butyl analogs) show enhanced antimicrobial activity.

Chemical Reactions Analysis

N-[(3,5-dimethyl-1-pentyl-1H-pyrazol-4-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Scientific Research Applications

N-[(3,5-dimethyl-1-pentyl-1H-pyrazol-4-yl)methylidene]hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(3,5-dimethyl-1-pentyl-1H-pyrazol-4-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing their normal function. This compound may also interact with proteins and other biomolecules, affecting various cellular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Conformation

The compound (E)-N-{[3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine (hereafter referred to as Compound A ) shares structural similarities with the target compound but differs in substituents:

  • Compound A : 3-methyl, 1-phenyl, and 5-pyrrole substituents.
  • Target Compound : 3,5-dimethyl, 1-pentyl substituents.

Key Findings :

  • Dihedral Angles: In Compound A, the dihedral angles between the pyrazole ring and pendant phenyl/pyrrole rings range from 42.69° to 54.49°, indicating moderate planarity disruption due to steric and electronic effects .
  • Crystal Packing : Compound A forms tetramers via O–H···N hydrogen bonds and layers through C–H···π interactions. The target compound’s pentyl chain may promote van der Waals interactions, resulting in distinct packing motifs, such as lamellar structures common in alkyl-substituted aromatics.
Table 1: Substituent-Driven Structural Differences
Feature Target Compound Compound A
Substituents at Position 1 Pentyl (flexible alkyl) Phenyl (rigid aryl)
Substituents at Position 5 Methyl (electron-donating) Pyrrole (π-conjugated heterocycle)
Dihedral Angles (°) Hypothetical: 30–40° (estimated) 42.69–54.49
Dominant Interactions Van der Waals, weak H-bonds O–H···N H-bonds, C–H···π

Electronic and Reactivity Profiles

  • In contrast, Compound A’s pyrrole substituent introduces π-conjugation, delocalizing electron density and altering redox properties.
  • Thermal Stability : Alkyl chains (e.g., pentyl) generally improve thermal stability compared to aryl groups. For example, phenyl-substituted pyrazoles decompose at ~200°C, whereas alkyl analogs may withstand temperatures up to 250°C.

Biological Activity

N-[(3,5-dimethyl-1-pentyl-1H-pyrazol-4-yl)methylidene]hydroxylamine is a derivative of pyrazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, characterization, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a hydroxylamine functional group attached to a pyrazole ring, which enhances its reactivity and biological potential. The molecular formula is C12H18N4OC_{12}H_{18}N_4O, and its structure can be represented as follows:

N 3 5 dimethyl 1 pentyl 1H pyrazol 4 yl methylidene OH\text{N}-\text{ 3 5 dimethyl 1 pentyl 1H pyrazol 4 yl methylidene }-\text{OH}

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-dimethyl-1-pentylpyrazole with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an intermediate that subsequently undergoes dehydration to yield the final product.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key areas of focus include:

1. Antioxidant Activity

Research indicates that compounds with pyrazole moieties exhibit significant antioxidant properties. The antioxidant activity is often measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)). These assays evaluate the ability of the compound to scavenge free radicals.

2. Anti-inflammatory Properties

Pyrazole derivatives have been shown to possess anti-inflammatory effects. The mechanism typically involves the inhibition of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. Studies employing carrageenan-induced paw edema models demonstrate the efficacy of such compounds in reducing inflammation.

3. Antibacterial Activity

The antibacterial potential of this compound has been assessed against various bacterial strains. The zone of inhibition method is commonly used to determine the effectiveness against pathogens like Staphylococcus aureus and Escherichia coli. Results indicate promising antibacterial activity, suggesting its potential as a lead compound for antibiotic development.

Case Studies

Several studies have documented the biological activities of pyrazole derivatives similar to this compound:

StudyFindings
Singh et al. (2015)Identified anti-inflammatory and antibacterial activities in substituted pyrazolidine derivatives .
Gürsoy et al. (2000)Reported analgesic and anti-inflammatory properties associated with pyrazole compounds .
Shaabani et al. (2009)Explored diverse therapeutic functions including anxiolytic effects in pyrazole derivatives .

Structure Activity Relationship (SAR)

The structure activity relationship (SAR) studies indicate that modifications on the pyrazole ring can significantly influence biological activity. For instance:

  • Substituents at specific positions on the pyrazole ring enhance antioxidant properties.
  • Alkyl groups on the nitrogen atom increase lipophilicity, improving membrane penetration for antibacterial action.

Q & A

Q. What are the common synthetic routes for N-[(3,5-dimethyl-1-pentyl-1H-pyrazol-4-yl)methylidene]hydroxylamine?

Synthesis typically involves condensation reactions between hydroxylamine derivatives and substituted pyrazole aldehydes. For example:

  • Step 1 : Preparation of 3,5-dimethyl-1-pentyl-1H-pyrazole-4-carbaldehyde via alkylation of pyrazole precursors under basic conditions.
  • Step 2 : Schiff base formation by reacting the aldehyde with hydroxylamine hydrochloride in ethanol or methanol, catalyzed by acetic acid or pyridine .
  • Validation : Purity is confirmed using HPLC (>95%) and structural characterization via 1H^1H-/13C^{13}C-NMR, IR (C=N stretch ~1600–1650 cm1^{-1}), and mass spectrometry .

Q. How is the crystal structure of this compound determined, and what software is recommended?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure solution : Employ SHELXT or SHELXD for phase determination .
  • Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks. Validate with R-factor (<0.05) and residual electron density analysis .
  • Visualization : Mercury (CCDC) for molecular packing diagrams and intermolecular interactions .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1H^1H-NMR identifies substituents on the pyrazole ring (e.g., pentyl chain δ ~0.8–1.5 ppm) and the imine proton (δ ~8.2–8.5 ppm).
  • IR : Confirm the C=N stretch (~1610 cm1^{-1}) and hydroxylamine O–H/N–H stretches (~3200–3400 cm1^{-1}).
  • MS : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., asymmetric unit conformers) be resolved?

The compound may crystallize with multiple conformers in the asymmetric unit, as seen in related hydroxylamine-pyrazole derivatives . To address discrepancies:

  • Overlay analysis : Compare dihedral angles between pyrazole and pendant groups using Mercury. Example from :
MoleculePyrazole-Phenyl Dihedral (°)Pyrazole-Pyrrole Dihedral (°)
142.6951.88
254.4949.61
  • Thermal motion analysis : Refine anisotropic displacement parameters (ADPs) to identify static vs. dynamic disorder.
  • Hydrogen bonding : Validate with O–H···N bond lengths (e.g., 1.82–1.89 Å) and angles (~165–170°) .

Q. What strategies are effective for studying metabolic activation pathways of this hydroxylamine derivative?

Hydroxylamines are prone to metabolic oxidation, forming reactive nitroxide intermediates. Methodologies include:

  • In vitro assays : Use liver microsomes (human/rat) with NADPH cofactor. Monitor metabolites via LC-MS/MS.
  • Trapping experiments : Add glutathione (GSH) or cyanide to capture electrophilic intermediates. Quantify adducts using MRM transitions .
  • Computational modeling : Predict reactive sites with DFT (e.g., B3LYP/6-31G*) to identify electron-deficient regions prone to oxidation .

Q. How do intermolecular interactions in the crystal lattice influence physicochemical properties?

  • Hydrogen bonding : O–H···N bonds between hydroxylamine and pyrazole N-atoms stabilize tetrameric clusters (observed in ).
  • C–H···π interactions : Contribute to layer formation parallel to (211) planes, affecting solubility and melting point.
  • Packing analysis : Use Mercury’s Crystal Packing Similarity tool to compare with analogues. High packing density correlates with thermal stability .

Q. How can conflicting bioactivity data between in vitro and in vivo studies be analyzed?

  • Solubility adjustments : Use co-solvents (e.g., DMSO/PEG) or nanoformulations to improve bioavailability.
  • Metabolic profiling : Compare plasma metabolite levels via LC-HRMS to identify instability or rapid clearance.
  • Target engagement assays : Apply CETSA (Cellular Thermal Shift Assay) to confirm binding to intended targets (e.g., kinases) in cellular environments .

Data Contradiction and Resolution

Q. How to address inconsistencies in reaction yields during scale-up synthesis?

  • DoE (Design of Experiments) : Vary parameters (temperature, solvent, catalyst loading) to identify critical factors. Example:

    ParameterLow (-1)High (+1)Optimal
    Temperature60°C80°C70°C
    SolventEtOHMeOHMeOH
  • Mechanistic studies : Use in situ IR or ReactIR to monitor intermediate formation and optimize kinetic control .

Software and Tools

  • Crystallography : SHELX suite (solution/refinement) , Mercury (visualization) , WinGX (data processing) .
  • Bioactivity Prediction : SwissADME (ADMET properties), AutoDock Vina (docking studies).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.